tunicamycin V

Übersicht

Beschreibung

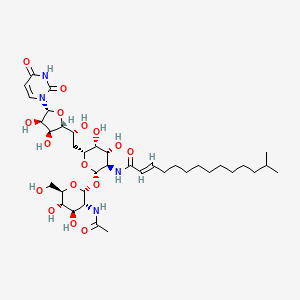

Tunicamycin V is a nucleoside natural product that belongs to the tunicamycin family. These compounds are known for their antibacterial, antiviral, and antitumor activities. This compound is particularly notable for its ability to inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide, making it a valuable tool in biological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of tunicamycin V has been accomplished through a series of chemical steps. One notable method involves a 15-step synthesis starting from D-galactal. This synthesis features a Büchner-Curtius-Schlotterbeck (BCS)-type reaction to assemble the complex disaccharide and aldehyde, yielding the tunicamycin core structure . The process includes highly selective azidonitration of D-galactal derivatives and optimized BCS reaction procedures .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces species, such as Streptomyces clavuligerus and Streptomyces lysosuperficus. These bacteria produce this compound as part of a mixture of homologous nucleoside antibiotics .

Analyse Chemischer Reaktionen

Types of Reactions

Tunicamycin V undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include azides, acetonides, and various catalysts for the BCS reaction . The reaction conditions often involve specific temperature and pH controls to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further biological and chemical studies .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Tunicamycin V has been extensively studied for its anti-cancer properties, particularly in solid tumors. Its mechanisms include:

- Induction of ER Stress : this compound disrupts normal protein folding processes within the ER, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR). This response can promote apoptosis in cancer cells, making tunicamycin a potential therapeutic agent against various cancers.

- Case Study: Head and Neck Cancer : A study demonstrated that tunicamycin significantly inhibited tumor growth in head and neck squamous cell carcinoma by reducing cell proliferation and inducing apoptosis through ER stress pathways. The expression of cancer stem cell markers was also decreased, suggesting a potential role in targeting cancer stem cells .

- Case Study: Breast Cancer : Research indicated that tunicamycin enhances apoptosis in breast cancer cells by modulating the Akt/NF-κB signaling pathway. This suggests that tunicamycin could be an effective treatment for breast cancer, particularly triple-negative types .

- Case Study: Prostate Cancer : In metastatic prostate cancer cells, tunicamycin induced significant apoptosis via activation of mTORC1 through the eNOS-RagC pathway, highlighting its potential as a therapeutic option for aggressive cancer types .

Microbial Research

This compound also plays a role in microbiology, particularly concerning bacterial resistance:

- Inhibition of Wall Teichoic Acid Synthesis : Studies have shown that tunicamycin affects the morphology and virulence of bacteria such as Staphylococcus aureus and Listeria monocytogenes by inhibiting wall teichoic acid biosynthesis. This can lead to altered biofilm formation and reduced pathogenicity .

- Antibiotic Cross-Resistance : Research indicates that subinhibitory doses of tunicamycin can enhance bacterial cross-resistance to other antibiotics, suggesting its utility in understanding bacterial physiology and resistance mechanisms .

Data Tables

Synthesis of this compound

Recent advancements have improved the synthesis of this compound, enhancing its availability for research applications:

Wirkmechanismus

Tunicamycin V exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl phosphate N-acetylglucosamine-phosphotransferase (GPT). This inhibition blocks the first step in N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum and subsequent cell cycle arrest in the G1 phase . This mechanism is particularly useful in studying the unfolded protein response and its role in various diseases .

Vergleich Mit ähnlichen Verbindungen

Tunicamycin V shares similarities with other nucleoside antibiotics, such as:

- Streptovirudins

- Corynetoxins

- MM19290

- Mycospocidin

- Antibiotic 24010

- Quinovosamycins (a deoxy congener)

These compounds share a pseudotrisaccharide core structure and exhibit similar biological activities .

Biologische Aktivität

Tunicamycin V is a notable compound synthesized from Streptomyces lysosuperificus, recognized for its potent biological activities, particularly its role as an inhibitor of glycosylation processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in cancer treatment.

Overview of this compound

This compound is classified as a non-selective phosphotransferase inhibitor, primarily affecting the initial stages of N-linked glycosylation in proteins. This inhibition leads to the accumulation of misfolded proteins and subsequent endoplasmic reticulum (ER) stress, which can trigger apoptotic pathways in various cell types, including cancer cells.

- Inhibition of N-Glycosylation :

- Induction of ER Stress :

- Reactive Oxygen Species (ROS) Production :

Anticancer Activity

This compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells. Its effectiveness varies across different cell types:

-

Cytotoxicity Profile :

- IC50 values for this compound range from 0.5 to 2.5 μM within 24 hours of treatment across different cancer cell lines .

- In studies involving triple-negative breast cancer (TNBC) models, this compound demonstrated a selectivity index indicating preferential toxicity towards cancer cells compared to normal cells .

- Case Studies :

Antibacterial Activity

This compound also possesses antibacterial properties, particularly against Gram-positive bacteria and some fungi. Its mechanism involves disrupting bacterial cell wall synthesis by inhibiting specific enzymes involved in this process .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structural requirements for the biological activity of this compound:

- Truncated Analogs :

Summary Table of Biological Activities

| Activity Type | Effect | IC50 Range | Notes |

|---|---|---|---|

| Anticancer | Induces apoptosis | 0.5 - 2.5 μM | Effective against breast cancer cell lines |

| Antibacterial | Inhibits bacterial growth | Variable | Effective against Gram-positive bacteria |

| ER Stress Induction | Triggers UPR leading to apoptosis | Not applicable | Promotes cell death in cancer cells |

Eigenschaften

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYZYGMYMLNUHJ-DIRMKAHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017533 | |

| Record name | Tunicamycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66054-36-2, 73942-09-3 | |

| Record name | Tunicamycin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunicamycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUNICAMYCIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.